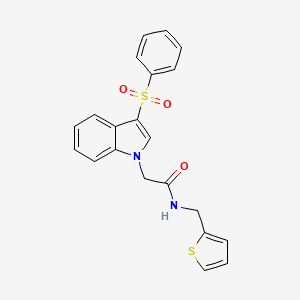

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains an indole and thiophene group, both of which are common structures in many biologically active molecules . The phenylsulfonyl group attached to the indole and the thiophen-2-ylmethyl group attached as an amide could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.

Scientific Research Applications

Antimicrobial Activity : Fahim and Ismael (2019) explored the reactivity of related acetamide derivatives and found significant antimicrobial activity in their synthesized compounds. They conducted both experimental and theoretical calculations to confirm the properties of these new compounds (Fahim & Ismael, 2019).

Vibrational Spectroscopy Analysis : Srinivasan (2017) conducted vibrational analysis of a similar compound using FTIR and FT Raman techniques. The study involved geometric parameter evaluation and intramolecular contact interpretation (Srinivasan, 2017).

Antimalarial and Computational Studies : In 2021, Fahim and Ismael studied the antimalarial activity of sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide. The study included computational calculations and molecular docking, highlighting the compound's potential in treating diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Chemical Synthesis and Biological Activity : Khalid et al. (2014) synthesized a series of N-substituted derivatives of acetamide, including compounds with a piperidine moiety. These compounds showed promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase (Khalid et al., 2014).

Molecular Docking Analysis and Anti-Inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains (Al-Ostoot et al., 2020).

Synthesis of Heterocyclic Compounds for Antimicrobial Use : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety as antimicrobial agents. They created a range of derivatives and evaluated their in vitro antibacterial and antifungal activities, with promising results (Darwish et al., 2014).

Optoelectronic Properties Study : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide. Their study focused on the electrochemical polymerization and optoelectronic properties of these conducting polymers (Camurlu & Guven, 2015).

Synthesis and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. They found that most of the compounds exhibited considerable activity, highlighting the compound's potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Future Directions

properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-12,14H,13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCPTZZMMCMAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)

![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)

![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)

![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)